2-[N-(4-Methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide
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Overview
Description
2-[N-(4-Methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, along with nitro and acetamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-Methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide typically involves a multi-step processThe nitration can be achieved using reagents such as copper(II) nitrate, iron(III) nitrate, and ammonium nitrate . The reaction conditions often involve controlled temperatures and the use of solvents like acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-Methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide, typically under reflux conditions.
Major Products
Reduction: 2-[N-(4-Methylphenyl)benzenesulfonamido]-N-(3-aminophenyl)acetamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Hydrolysis: 2-[N-(4-Methylphenyl)benzenesulfonamido]acetic acid and 3-nitroaniline.
Scientific Research Applications
2-[N-(4-Methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties and interactions with biological macromolecules.
Medicine: Investigated for its potential use as an antimicrobial agent and its effects on various biological pathways.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[N-(4-Methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme carbonic anhydrase, which plays a role in various physiological processes. The compound may also interact with bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)benzenesulfonamide: Similar structure but lacks the nitro and acetamide groups.
2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(1-phenylethyl)acetamide: Contains a different substituent on the nitrogen atom.
N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide: Similar structure with different substituents.
Uniqueness
2-[N-(4-Methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide is unique due to the presence of both nitro and acetamide groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C21H19N3O5S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C21H19N3O5S/c1-16-10-12-18(13-11-16)23(30(28,29)20-8-3-2-4-9-20)15-21(25)22-17-6-5-7-19(14-17)24(26)27/h2-14H,15H2,1H3,(H,22,25) |
InChI Key |
XBCBJKJUBUFWOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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